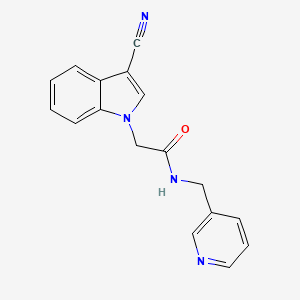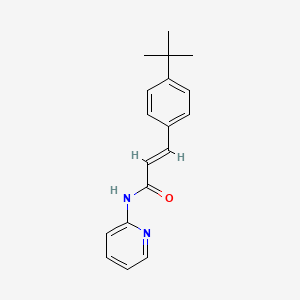
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine, also known as EPM, is a chemical compound that belongs to the family of piperazine derivatives. EPM has gained significant attention in the scientific community due to its potential pharmacological properties.
作用机制
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine can induce antidepressant-like effects in animal models of depression. It has also been shown to reduce anxiety-like behavior in rodents. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to have analgesic properties, reducing pain sensitivity in animal models. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action could provide insight into the regulation of neurotransmitter systems and the development of new pharmacological agents. Finally, studies on the potential side effects and toxicity of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine are needed to determine its safety for human use.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has shown promising pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. Its potential use in the treatment of neurodegenerative diseases makes it an important area of research. However, further investigation into its mechanism of action and potential side effects is needed to determine its safety and efficacy for human use.
合成方法
The synthesis of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 2-ethoxyaniline with 3-methoxybenzylchloride in the presence of sodium hydride, followed by the addition of piperazine. The resulting compound is then purified through recrystallization.
科学研究应用
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been investigated for its ability to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-10-5-4-9-19(20)22-13-11-21(12-14-22)16-17-7-6-8-18(15-17)23-2/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWSUJEAOBBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)
![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)


![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)



